molecular formula C19H16N4O2S B2905446 2-[3-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 300679-71-4

2-[3-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2905446
CAS No.: 300679-71-4
M. Wt: 364.42
InChI Key: KIQHRDNGZDLTNE-UHFFFAOYSA-N
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Description

2-[3-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in the ring. Triazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole ring. One common method is the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process is optimized to maximize yield and minimize by-products. Purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to form derivatives with different functional groups.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Derivatives with reduced sulfur or nitrogen atoms.

  • Substitution: : Nitrophenyl or halophenyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the triazole ring and the phenyl group. Similar compounds include other triazoles and isoindolinediones, which may have different substituents or functional groups. These compounds are often compared in terms of their biological activities, stability, and synthetic accessibility.

List of Similar Compounds

  • Triazole derivatives: : Various triazoles with different substituents.

  • Isoindolinediones: : Compounds with similar core structures but different side chains.

Biological Activity

The compound 2-[3-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that exhibits significant biological activity. This article reviews its synthesis, structural characteristics, and biological properties, particularly focusing on its potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C19H16N4O2SC_{19}H_{16}N_4O_2S, with a molecular weight of approximately 364.42 g/mol. The structure includes a triazole ring and an isoindole moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring through the reaction of hydrazine derivatives with carbon disulfide and subsequent cyclization with aldehydes or ketones. The isoindole component is synthesized through cyclization reactions involving suitable precursors.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit notable antimicrobial properties. For instance, derivatives similar to the target compound have shown activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis . The presence of the sulfanylidene group enhances this activity by potentially disrupting microbial cell walls or interfering with metabolic pathways .

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives. For example, certain related compounds have demonstrated cytotoxic effects on human cancer cell lines such as cervical and bladder cancer cells, with IC50 values ranging from 2.38 to 3.77 µM . These compounds induce apoptosis in cancer cells, suggesting that the target compound may also possess similar antitumor properties.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Preliminary studies suggest moderate inhibition of carbonic anhydrase-II, a key enzyme involved in numerous physiological processes . The structure-activity relationship indicates that modifications to the triazole or isoindole moieties could enhance inhibitory potency.

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of a series of triazole derivatives on different cancer cell lines. The results indicated that modifications in substituents significantly impacted their IC50 values and selectivity towards specific cancer types .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of related triazole compounds against a panel of pathogens. Results showed that compounds with specific functional groups exhibited enhanced activity against gram-positive bacteria .

Data Table: Biological Activity Overview

Biological ActivityTargetIC50 (µM)Reference
AntimicrobialStaphylococcus aureusModerate
AntitumorCervical Cancer (SISO)2.38 - 3.77
Enzyme InhibitionCarbonic Anhydrase-IIModerate

Properties

IUPAC Name

2-[3-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c24-17-14-9-4-5-10-15(14)18(25)22(17)12-6-11-16-20-21-19(26)23(16)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQHRDNGZDLTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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